LogP Analysis: Hydrophilicity of 2-(Methylsulfinyl)thiophene vs. Methylthio and Methylsulfonyl Analogs
The calculated octanol-water partition coefficient (LogP) directly influences a molecule's solubility, permeability, and overall bioavailability. 2-(Methylsulfinyl)thiophene (LogP = 1.1) is significantly more hydrophilic than its methylthio analog (LogP = 2.35) but more lipophilic than its methylsulfonyl analog (LogP = 0.38) [1]. This places the sulfoxide in a unique LogP range that may be optimal for crossing biological membranes while retaining sufficient aqueous solubility, a property not shared by its adjacent oxidation states.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1 |
| Comparator Or Baseline | 2-(Methylthio)thiophene (LogP = 2.35); 2-(Methylsulfonyl)thiophene (LogP = 0.38) |
| Quantified Difference | Decrease of 1.25 log units compared to sulfide; increase of 0.72 log units compared to sulfone. |
| Conditions | Predicted values from authoritative chemical databases (MolAid, ChemicalBook). |
Why This Matters
This specific LogP value dictates a compound's distribution in biphasic systems (e.g., cell membranes), making it a crucial selection criterion for assays where both solubility and permeability are required.
- [1] MolAid. (n.d.). 2-(methylsulfinyl)thiophene | 74166-42-0. Retrieved from https://www.molaid.com/MS_3077725 View Source
